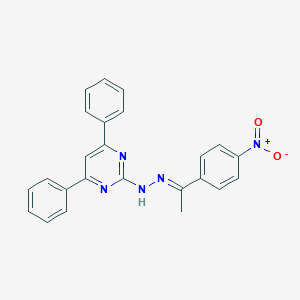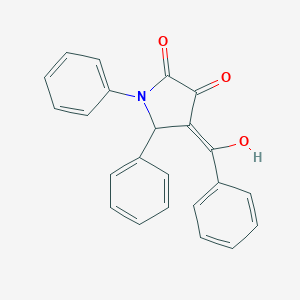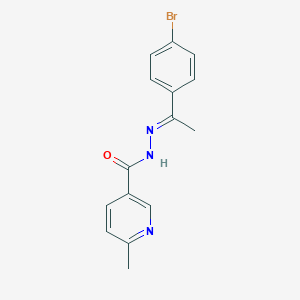
1-{4-Nitrophenyl}ethanone (4,6-diphenyl-2-pyrimidinyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-Nitrophenyl}ethanone (4,6-diphenyl-2-pyrimidinyl)hydrazone, commonly known as NPEH, is a chemical compound that belongs to the class of hydrazones. It is a yellow crystalline powder that is soluble in organic solvents. NPEH has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
作用機序
The mechanism of action of NPEH is not fully understood. However, it is believed to exert its biological effects through the inhibition of specific enzymes or by interacting with cellular components.
Biochemical and Physiological Effects:
NPEH has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit viral replication, and exhibit antibacterial activity. NPEH has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine, leading to an increase in its concentration in the synaptic cleft.
実験室実験の利点と制限
NPEH has several advantages for use in laboratory experiments. It is readily available, relatively inexpensive, and easy to synthesize. However, it has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for research on NPEH. One area of interest is the development of NPEH-based fluorescent probes for the detection of metal ions. Another area of research is the investigation of NPEH as a potential inhibitor of enzymes involved in various diseases, such as Alzheimer's disease and diabetes. Additionally, the potential use of NPEH as a therapeutic agent for the treatment of cancer, viral infections, and bacterial infections warrants further investigation.
合成法
NPEH can be synthesized through the reaction of 4-nitroacetophenone with hydrazine hydrate and 4,6-diphenyl-2-pyrimidinylamine in the presence of a catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to form NPEH.
科学的研究の応用
NPEH has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antiviral, and antimicrobial activities. NPEH has also been investigated as a potential inhibitor of various enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase. In addition, NPEH has been studied for its potential use as a fluorescent probe for the detection of metal ions.
特性
分子式 |
C24H19N5O2 |
|---|---|
分子量 |
409.4 g/mol |
IUPAC名 |
N-[(E)-1-(4-nitrophenyl)ethylideneamino]-4,6-diphenylpyrimidin-2-amine |
InChI |
InChI=1S/C24H19N5O2/c1-17(18-12-14-21(15-13-18)29(30)31)27-28-24-25-22(19-8-4-2-5-9-19)16-23(26-24)20-10-6-3-7-11-20/h2-16H,1H3,(H,25,26,28)/b27-17+ |
InChIキー |
OKOJUWDCLMZHNF-WPWMEQJKSA-N |
異性体SMILES |
C/C(=N\NC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC=C(C=C4)[N+](=O)[O-] |
SMILES |
CC(=NNC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
正規SMILES |
CC(=NNC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-Bromophenyl)-2-[(4-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274158.png)
![3-(4-Bromophenyl)-2-[(3-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274159.png)
![3-(4-Bromophenyl)-2-[(2-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274160.png)



![N-[(E)-(4-chlorophenyl)methylideneamino]-2-hydroxy-2-phenylacetamide](/img/structure/B274166.png)



![N'-[1-(4-bromophenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B274175.png)
![1-[(4-methoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B274181.png)
![(4Z)-2-methoxy-4-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274183.png)
![5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B274186.png)